
4-氨基喹啉-6-羧酸
描述
4-Aminoquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry, particularly in the development of antimalarial drugs .
Synthesis Analysis
The synthesis of 4-Aminoquinoline-6-carboxylic acid involves various protocols. For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis methods used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Aminoquinoline-6-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) were localized on the entire molecule .Chemical Reactions Analysis
The chemical reactivity of 4-Aminoquinoline-6-carboxylic acid is influenced by its molecular structure. The compound can undergo various reactions, including Vilsmeier, Doebner, condensation, hydrolysis, and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Aminoquinoline-6-carboxylic acid are influenced by its molecular structure. The compound exhibits excellent thermal stability and electron transfer capacity . The compound’s absorption and emission spectra can be estimated using Time-Dependent Density Functional Theory (TD-DFT) coupled with the Polarizable Continuum Model (PCM) .科学研究应用
抗菌活性
对抗菌化合物的结构活性关系的研究表明,4-氨基喹啉-6-羧酸的某些衍生物,如1-乙基-6-氟-1,4-二氢-4-氧-7-(1-哌嗪基)喹啉-3-羧酸,对革兰氏阳性和阴性细菌均表现出显著的活性,暗示了在开发新的抗菌剂方面的潜在应用(Koga et al., 1980)。
受体拮抗剂
对咪唑并[4,5-b]吡啶AT1型血管紧张素II受体拮抗剂的研究表明,将4-苯基喹啉骨架转化为不同的支架,如4-苯基异喹啉酮,可以影响与AT(1)受体的结合亲和力。这项研究有助于理解结构活性关系和受体拮抗剂的发展(Cappelli et al., 2006)。
光敏保护基
描述了基于8-溴-7-羟基喹啉(BHQ)的新型光敏保护基对羧酸的合成和光化学,显示出更高的效率和在体内通过多光子诱导光解释放生物信使的潜在应用(Fedoryak & Dore, 2002)。
药物合成和抗肿瘤活性
对4H-香豆素-2-羧酸酯衍生物的合成和评价,包括6-叔丁基-4-苯基-4H-香豆素-2-羧酸,显示出在与四氢异喹啉天然产物相关的抗肿瘤抗生素研究中具有潜力,表明它们在抗肿瘤剂的结构活性关系研究中的重要性(Li et al., 2013)。
辅助辅助C-H键官能化
研究开发了一种辅助引导的、钯催化的β-芳基化和烷基化方法,用于羧酸衍生物中sp(3)和sp(2) C-H键的反应,采用羧酸2-甲硫基苯胺或8-氨基喹啉酰基底物。该方法突显了4-氨基喹啉-6-羧酸衍生物在有机合成和药物开发中的潜在应用(Shabashov & Daugulis, 2010)。
作用机制
Target of Action
The primary target of 4-Aminoquinoline-6-carboxylic acid is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .
Mode of Action
It is known that 4-aminoquinolines can depress cardiac muscle, impair cardiac conductivity, and produce vasodilation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .
Biochemical Pathways
It is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .
Pharmacokinetics
It is known that due to the weak base properties of 4-aminoquinolines, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
The result of the action of 4-Aminoquinoline-6-carboxylic acid is the disruption of membrane function in the parasite, leading to its death . The drug-heme complex formed is toxic and disrupts membrane function .
安全和危害
未来方向
The future of 4-Aminoquinoline-6-carboxylic acid lies in its potential therapeutic value. The compound is being studied for its potential in the control and eradication of malaria . Furthermore, recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues, organometallic antimalarials, and the “fusion” antimalarial trioxaquine .
生化分析
Cellular Effects
It is known that 4-aminoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-aminoquinolines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
4-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKORIJRNJCIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666421 | |
| Record name | 4-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73873-91-3 | |
| Record name | 4-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)


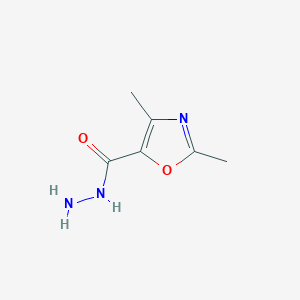
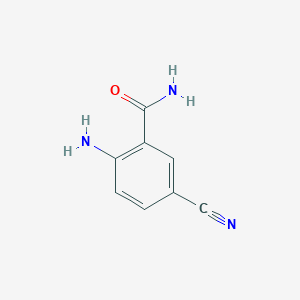
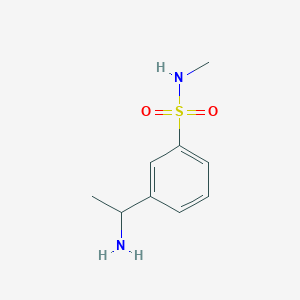
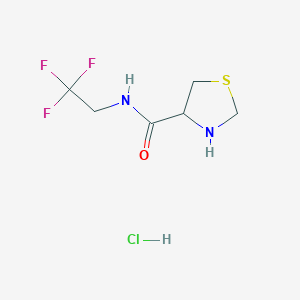
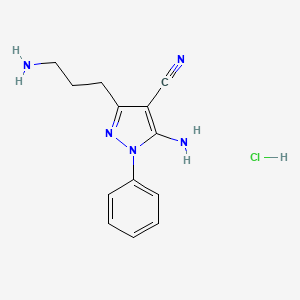
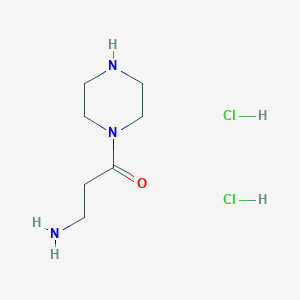
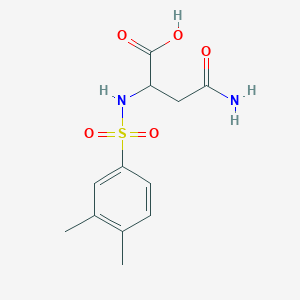

![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)
![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)
